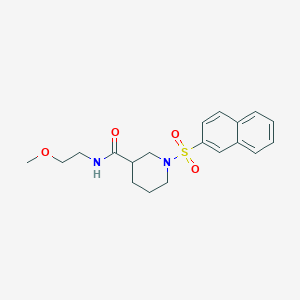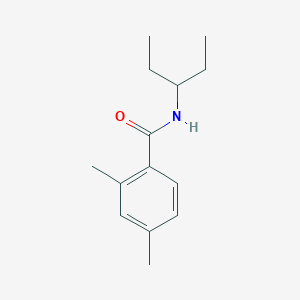
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Bis(3-phenylacrylamide) cyclohexane and is a derivative of acrylamide. In
Mecanismo De Acción
The mechanism of action of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these biomolecules.
Biochemical and Physiological Effects
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells such as MCF-7 and HeLa cells. It has also been shown to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been shown to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) in lab experiments is its ability to form stable networks. This property makes it useful in the preparation of hydrogels and nanoparticles for drug delivery applications. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for research on N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide). One area of research could focus on the development of new synthetic methods for the compound that can improve its solubility and yield. Another area of research could focus on the use of the compound in the development of new materials for tissue engineering applications. Additionally, further studies could be conducted to explore the mechanism of action of the compound and its potential applications in drug discovery and delivery.
Conclusion
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has potential applications in various scientific research fields. The compound can be synthesized through the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base. It has been shown to have various biochemical and physiological effects and can be used in the preparation of hydrogels and nanoparticles for drug delivery applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery and delivery.
Métodos De Síntesis
The synthesis of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) involves the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been used in various scientific research applications such as drug delivery, bioimaging, and materials science. The compound has been used as a building block for the synthesis of polymers and hydrogels due to its ability to form stable networks. It has also been used as a crosslinker in the preparation of nanoparticles for drug delivery applications.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)26-24(28)18-16-20-11-5-2-6-12-20/h1-6,9-12,15-18,21-22H,7-8,13-14H2,(H,25,27)(H,26,28)/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZUNAPYHWPRBG-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(CC1)NC(=O)/C=C/C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-cyclohexane-1,2-diylbis(3-phenylprop-2-enamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)

![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)